methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a fluorobenzyl group, an indole moiety, and a thiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic synthesis. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Construction of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as thioamides and amidines, under specific conditions to form the thiazolopyrimidine ring.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies may explore its efficacy and safety as a treatment for various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets, while the fluorobenzyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-[1-(4-bromobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in the presence of the fluorobenzyl group. This group can significantly influence the compound’s biological activity and binding properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C31H24FN3O5S |
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Molecular Weight |
569.6 g/mol |
IUPAC Name |
methyl (2Z)-2-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H24FN3O5S/c1-17-24(30(38)40-3)26(19-10-14-21(39-2)15-11-19)35-29(37)27(41-31(35)33-17)25-22-6-4-5-7-23(22)34(28(25)36)16-18-8-12-20(32)13-9-18/h4-15,26H,16H2,1-3H3/b27-25- |
InChI Key |
ICDDDGGKFHSKEV-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC |
Origin of Product |
United States |
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